

# Application Notes and Protocols for the Aziridination of Olefins with Iodosylbenzene

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## Compound of Interest

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This document provides detailed protocols and application notes for the aziridination of olefins utilizing **iodosylbenzene** (PhIO) as the nitrogen source precursor. Aziridines are valuable building blocks in organic synthesis and drug development due to their versatile reactivity. The described methods cover metal-free, copper-catalyzed, and manganese-catalyzed approaches, offering a range of options depending on the substrate and desired outcome.

## I. Introduction

The addition of a nitrogen atom across a carbon-carbon double bond to form an aziridine ring is a fundamental transformation in organic chemistry. **Iodosylbenzene** is a common oxidant used to generate reactive nitrene intermediates from various nitrogen sources, which then undergo addition to olefins. This process can be achieved under metal-free conditions or catalyzed by various transition metals, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. These protocols are designed to be a practical guide for researchers in academic and industrial settings.

## II. Data Presentation: Comparison of Aziridination Protocols

The following tables summarize the quantitative data for different catalytic systems for the aziridination of representative olefins with **iodosylbenzene**.

Table 1: Metal-Free Aziridination of Unactivated Olefins via N-Pyridinium Iminoiodinanes[1][2][3]

| Olefin Substrate     | Product                    | Yield (%) | Solvent            | Notes  |
|----------------------|----------------------------|-----------|--------------------|--|
| Cyclohexene          | N-Pyridinium aziridine     | 99 (NMR)  | HFIP               | Highly efficient for unactivated olefins.[1][2][3] |
| Norbornene           | exo-N-Pyridinium aziridine | 69        | HFIP               | Exo selectivity observed.[1]                       |
| 1-Octene             | N-Pyridinium aziridine     | 75        | HFIP               | Good yield for a terminal alkene.                  |
| trans-4-Octene       | N-Pyridinium aziridine     | 88        | HFIP               | High yield for an internal alkene.                 |
| Celecoxib derivative | Aziridinated Celecoxib     | 68        | CH <sub>3</sub> CN | Tolerates complex pharmaceutical derivatives.[2]   |
| Ibuprofen derivative | Aziridinated Ibuprofen     | 55        | CH <sub>3</sub> CN | Demonstrates broad functional group tolerance. [2] |

Table 2: Copper-Catalyzed Aziridination of Olefins[4][5][6]

| Olefin Substrate       | Catalyst   | Nitrogen Source | Yield (%) | Solvent                                  | Notes   |
|------------------------|--|-----------------|-----------|--|---|
| Styrene                | Cu(I) or Cu(II) complexes                        | PhI=NTs         | High      | Various                                  | A widely used and efficient system.[6]          |
| Various Olefins        | Tp(CF <sub>3</sub> ) <sub>2</sub> Br<br>Cu(NCMe) | PhI=NTs         | Good      | CH <sub>2</sub> Cl <sub>2</sub> or Water | Effective in both organic and aqueous media.[5] |
| Unsaturated Sulfamates | Copper catalyst                                  | Iodosylbenzene  | Good      | Not specified                            | For intramolecular aziridination.<br>[4]        |

Table 3: Manganese-Catalyzed Aziridination of Olefins[7][8][9]

| Olefin Substrate | Catalyst                              | Nitrogen Source | Yield (%)    | Solvent                       | Notes  |
|------------------|---------------------------------------|-----------------|--------------|-------------------------------|--|
| Styrene          | Mn[O-terphenyl-O]Ph(THF) <sub>2</sub> | PhINTs          | 79           | C <sub>6</sub> D <sub>6</sub> | Moderate to good yields for styrenyl substrates.[7]        |
| p-Methoxystyrene | Mn[O-terphenyl-O]Ph(THF) <sub>2</sub> | PhINTs          | 65           | C <sub>6</sub> D <sub>6</sub> | Electron-donating groups are tolerated.[7]                 |
| p-Chlorostyrene  | Mn[O-terphenyl-O]Ph(THF) <sub>2</sub> | PhINTs          | 68           | C <sub>6</sub> D <sub>6</sub> | Electron-withdrawing groups are tolerated.[7]              |
| α-Methylstyrene  | Mn[O-terphenyl-O]Ph(THF) <sub>2</sub> | PhINTs          | 55           | C <sub>6</sub> D <sub>6</sub> | Reacts with 1,1-disubstituted olefins.[7]                  |
| Styrene          | Mn-salen                              | PhI=NNs         | up to 94% ee | Not specified                 | Chiral catalyst enables enantioselective aziridination.[8] |

### III. Experimental Protocols

#### Protocol 1: Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes[1][2][3]

This protocol describes the aziridination of unactivated olefins through the in-situ generation of a highly electrophilic N-pyridinium iminoiodinane.

#### Materials:

- Olefin
- N-aminopyridinium triflate
- **Iodosyl**benzene (PhIO)
- 4 Å Molecular Sieves
- Hexafluoroisopropanol (HFIP)
- Anhydrous solvent (if different from HFIP)
- Nitrogen or Argon atmosphere setup
- Standard laboratory glassware

#### Procedure:

- To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the olefin (1.0 equiv), N-aminopyridinium triflate (1.0 equiv), and activated 4 Å molecular sieves.
- Add anhydrous hexafluoroisopropanol (HFIP) to achieve the desired concentration (e.g., 0.1 M with respect to the olefin).
- Stir the mixture at room temperature.
- Add **iodosyl**benzene (2.0 equiv) in one portion.
- Continue stirring the reaction mixture at room temperature for the specified time (typically monitored by TLC or LC-MS).
- Upon completion, filter the reaction mixture to remove the molecular sieves.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-pyridinium aziridine.

## Protocol 2: Copper-Catalyzed Aziridination of Olefins with PhI=NTs[5][6]

This protocol details a general procedure for the copper-catalyzed aziridination of olefins using pre-formed [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).

Materials:

- Olefin
- [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
- Copper catalyst (e.g., Cu(OTf)<sub>2</sub>, Cu(acac)<sub>2</sub>)
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Nitrogen or Argon atmosphere setup
- Standard laboratory glassware

Procedure:

- To a dry reaction vessel under an inert atmosphere, add the copper catalyst (typically 1-10 mol%).
- Add the anhydrous solvent, followed by the olefin (1.0 equiv).
- Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).
- Add PhI=NTs (1.0-1.5 equiv) portion-wise over a period of time.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, quench the reaction (if necessary, e.g., with a saturated solution of sodium thiosulfate).
- Extract the product with a suitable organic solvent.

- Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography to yield the N-tosylaziridine.

## Protocol 3: Manganese-Catalyzed Aziridination of Styrenes with PhINTs[7]

This protocol describes the manganese-catalyzed aziridination of styrenyl olefins using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs).

### Materials:

- Styrenyl olefin
- [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs)
- Manganese catalyst (e.g.,  $\text{Mn}[\text{O-terphenyl-O}]\text{Ph}(\text{THF})_2$ )
- Anhydrous deuterated benzene ( $\text{C}_6\text{D}_6$ ) for NMR monitoring, or another suitable anhydrous solvent.
- Internal standard (e.g., mesitylene) for NMR yield determination.
- Nitrogen or Argon atmosphere setup
- NMR tube or standard reaction vessel

### Procedure:

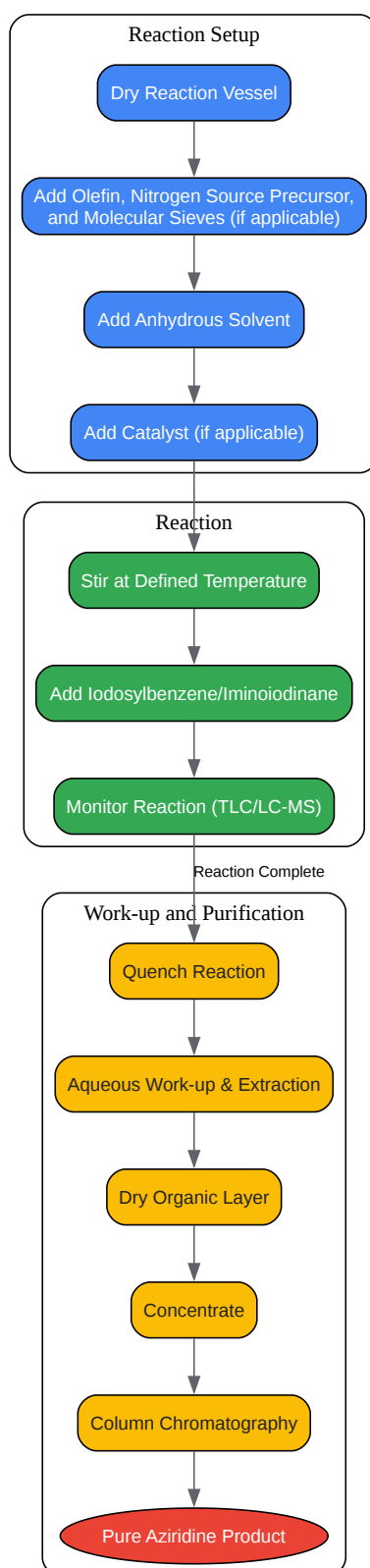
- In a glovebox or under an inert atmosphere, prepare a stock solution of the manganese catalyst in the chosen anhydrous solvent.
- In a reaction vial, dissolve the olefin (1.0 equiv) and the internal standard in the anhydrous solvent.
- Add the manganese catalyst solution (e.g., 10 mol%).

- To this stirring solution, add solid PhINTs (1.0 equiv).
- Seal the vial and stir the reaction mixture at room temperature for 24 hours.
- The reaction progress and yield can be determined by  $^1\text{H}$  NMR spectroscopy by integrating the product peaks relative to the internal standard.
- For product isolation, remove the solvent under vacuum and purify the crude residue by flash column chromatography.

## IV. Visualizations

### Signaling Pathways and Experimental Workflows





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Caption: General experimental workflow for the aziridination of olefins.

Caption: A plausible catalytic cycle for metal-catalyzed aziridination.

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